molecular formula C13H22O3 B14005379 5-Heptyl-5-hydroxy-3,4-dimethylfuran-2(5H)-one CAS No. 6066-55-3

5-Heptyl-5-hydroxy-3,4-dimethylfuran-2(5H)-one

Cat. No.: B14005379
CAS No.: 6066-55-3
M. Wt: 226.31 g/mol
InChI Key: SAKSTOIGFNFDJL-UHFFFAOYSA-N
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Description

5-heptyl-5-hydroxy-3,4-dimethyl-furan-2-one is a chemical compound with the molecular formula C11H18O3 It is a furan derivative, which means it contains a furan ring—a five-membered aromatic ring with four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-heptyl-5-hydroxy-3,4-dimethyl-furan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 5-heptyl-5-hydroxy-3,4-dimethyl-furan-2-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5-heptyl-5-hydroxy-3,4-dimethyl-furan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-heptyl-5-hydroxy-3,4-dimethyl-furan-2-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial products.

Mechanism of Action

The mechanism of action of 5-heptyl-5-hydroxy-3,4-dimethyl-furan-2-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2,5-dimethyl-3(2H)-furanone:

    5-heptyl-5-hydroxy-3,4-dimethylfuran-2(5H)-one: A closely related compound with slight variations in its structure.

Uniqueness

5-heptyl-5-hydroxy-3,4-dimethyl-furan-2-one is unique due to its specific functional groups and structural arrangement, which confer distinct chemical and biological properties

Properties

CAS No.

6066-55-3

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

5-heptyl-5-hydroxy-3,4-dimethylfuran-2-one

InChI

InChI=1S/C13H22O3/c1-4-5-6-7-8-9-13(15)11(3)10(2)12(14)16-13/h15H,4-9H2,1-3H3

InChI Key

SAKSTOIGFNFDJL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1(C(=C(C(=O)O1)C)C)O

Origin of Product

United States

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